molecular formula C8H8N2O3 B2719653 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid CAS No. 23610-05-1

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

Cat. No. B2719653
CAS RN: 23610-05-1
M. Wt: 180.163
InChI Key: VEEGPIDERPILTD-UHFFFAOYSA-N
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Description

“4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” is a chemical compound with the molecular formula C8H8N2O3 . It is also known by its IUPAC name "4-[(E)-(hydroxyimino)methyl]benzoic acid" .


Molecular Structure Analysis

The molecular structure of “4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” consists of a benzoic acid moiety with a hydroxyimino group and an amino group attached to the fourth carbon of the benzene ring .

Mechanism of Action

The mechanism of action of “4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” is not specified in the sources I found. The mechanism of action for a compound generally depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst in a chemical reaction, etc .

Safety and Hazards

Specific safety and hazard information for “4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for “4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” are not specified in the sources I found. The potential applications and research directions for a compound depend on its physical and chemical properties, as well as the current state of research in the field .

properties

IUPAC Name

4-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGPIDERPILTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

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